N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) attached to a methylene group (–CH2–), which is further connected to a cyclopropyl group and a 2-(2-ethylphenoxy)acetamide moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with 2-(2-ethylphenoxy)acetyl chloride to yield the target compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The active methylene group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the cyclopropyl and phenoxyacetamide moieties may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-phenyl-2-(2-ethylphenoxy)acetamide
- N-(cyanomethyl)-N-cyclopropyl-2-(2-methylphenoxy)acetamide
- N-(cyanomethyl)-N-cyclopropyl-2-(2-chlorophenoxy)acetamide
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-12-5-3-4-6-14(12)19-11-15(18)17(10-9-16)13-7-8-13/h3-6,13H,2,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOVMNGANULLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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